(3-Bromophenyl)(trimethyl)stannane
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Overview
Description
m-Trimethylstannylbrombenzol is an organotin compound that features a bromine atom and a trimethylstannyl group attached to a benzene ring
Preparation Methods
The synthesis of m-Trimethylstannylbrombenzol typically involves the reaction of bromobenzene with trimethylstannyl chloride in the presence of a catalyst. One common method is the palladium-catalyzed Stille coupling reaction, where bromobenzene reacts with trimethylstannyl chloride in the presence of a palladium catalyst and a base, such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
m-Trimethylstannylbrombenzol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The trimethylstannyl group can be oxidized to form different organotin compounds, while reduction reactions can lead to the formation of simpler tin-containing molecules.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
m-Trimethylstannylbrombenzol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of m-Trimethylstannylbrombenzol in chemical reactions involves the activation of the bromine atom and the trimethylstannyl group. The bromine atom can act as a leaving group in substitution reactions, while the trimethylstannyl group can participate in transmetalation processes during coupling reactions. These interactions facilitate the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
m-Trimethylstannylbrombenzol can be compared with other organotin compounds, such as:
Trimethylstannylchlorobenzene: Similar in structure but with a chlorine atom instead of bromine.
Trimethylstannylfluorobenzene: Features a fluorine atom instead of bromine.
Trimethylstannylphenylacetylene: Contains an acetylene group attached to the benzene ring.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
CAS No. |
17113-76-7 |
---|---|
Molecular Formula |
C9H13BrSn |
Molecular Weight |
319.81 g/mol |
IUPAC Name |
(3-bromophenyl)-trimethylstannane |
InChI |
InChI=1S/C6H4Br.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H3; |
InChI Key |
MAAQBTMEALGGBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)Br |
Origin of Product |
United States |
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